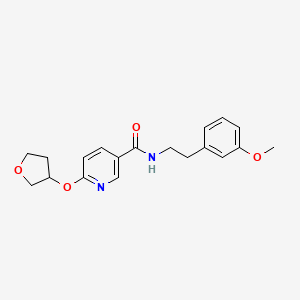
N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide Derivatives and DNA Repair
Nicotinamide, a form of vitamin B3, has been shown to stimulate DNA repair synthesis in human lymphocytes when treated with various DNA-damaging agents. This stimulation is concentration-dependent and peaks between 2 to 5 mM of nicotinamide. Interestingly, nicotinic acid, a closely related compound, does not exhibit the same effect on DNA synthesis .
Antineoplastic Activities of Nicotinamide Derivatives
The synthesis of various 6-substituted nicotinamides, including 6-methoxy-nicotinamide, has been explored for their potential antineoplastic activities. Preliminary screenings indicate that some of these derivatives exhibit moderate activity against certain types of cancer, such as mouse lymphoid leukemia .
Herbicidal Activity of N-(Arylmethoxy)nicotinamides
A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been synthesized and evaluated for their herbicidal activities. These compounds have shown promising results against specific weeds, and the structure-activity relationships (SAR) have been studied to guide the development of new herbicides .
Utilization of Nicotinamide Derivatives
Research into the utilization of nicotinamide derivatives by mammals, insects, and bacteria has revealed that certain derivatives, such as nicotinamide methochloride, are active against pellagra. These findings suggest a metabolic pathway for nicotinamide and its derivatives in various organisms .
Receptor Affinities of Nicotinamide Derivatives
Nicotinamide derivatives have been synthesized and evaluated for their affinities to 5-HT3 and dopamine D2 receptors. Some derivatives, particularly those with bromo- and methoxy-substitutions, have shown potent affinities, indicating potential therapeutic applications .
Synthesis and Properties of Spin-labeled Nicotinamide Derivatives
The synthesis of nicotinamide derivatives containing a spin-labeled residue has been achieved. These compounds have been studied for their properties, and the preparation of spin-labeled nucleotides has been explored, although with some challenges in preserving the iminoxyl radical .
Structural Insights into Nicotinamide N-Methyltransferase
The crystal structure of human nicotinamide N-methyltransferase (NNMT) has been determined, revealing the structural basis for substrate recognition. Mutagenesis studies have identified key residues important for enzyme activity and substrate binding, providing insights into the enzyme's catalytic mechanism .
Applications De Recherche Scientifique
Role in Oxidative Metabolism Inhibition
N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, closely related to nicotinamide, has been studied in the context of oxidative metabolism. Nicotinamide, a key component in oxidative metabolism assays, has been shown to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase. This inhibition impacts the demethylation of aminopyrine and the hydroxylation of aniline, suggesting that compounds structurally related to nicotinamide could similarly affect oxidative metabolic pathways (Schenkman, Ball, & Estabrook, 1967).
Antineoplastic Activities
Further exploration into nicotinamide derivatives, including those structurally similar to this compound, reveals their potential in cancer research. Compounds with modifications on the nicotinamide moiety have demonstrated moderate antineoplastic activities against specific cancer cell lines, such as the transplanted Walker rat carcinoma and mouse lymphoid leukemia L1210. This indicates a promising avenue for the development of novel cancer therapeutics based on nicotinamide derivatives (Ross, 1967).
Impact on Epigenetic Remodeling in Cancer
Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various cancers, is influenced by nicotinamide and its derivatives. NNMT's role in tumorigenesis is linked to its ability to consume methyl units from S-adenosyl methionine, leading to a stable metabolic product and an altered epigenetic state in cancer cells. This relationship highlights the potential of targeting NNMT with nicotinamide derivatives for cancer therapy, suggesting that compounds like this compound could modulate the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).
Herbicidal Activity of Nicotinamide Derivatives
Research on nicotinamide derivatives has extended into agriculture, where certain compounds have shown significant herbicidal activity. For example, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibit high efficacy against specific weeds, indicating the potential agricultural applications of nicotinamide derivatives in weed management (Yu et al., 2021).
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-4-2-3-14(11-16)7-9-20-19(22)15-5-6-18(21-12-15)25-17-8-10-24-13-17/h2-6,11-12,17H,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDKHUDSBBCTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

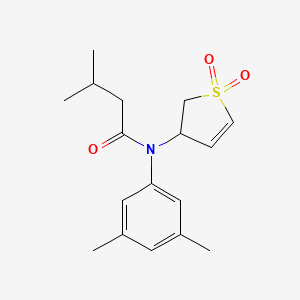

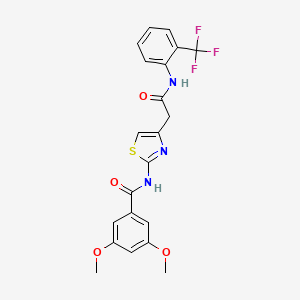
![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)
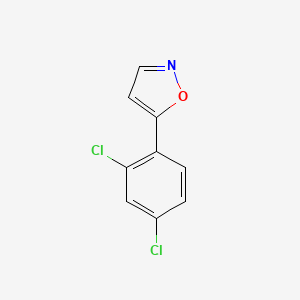
![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)
![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)
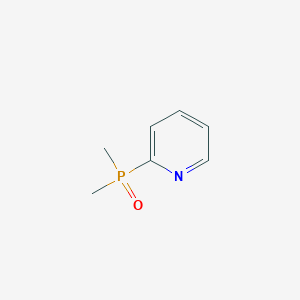
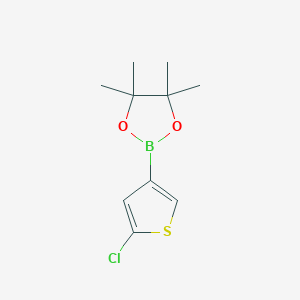
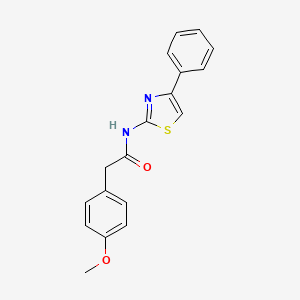
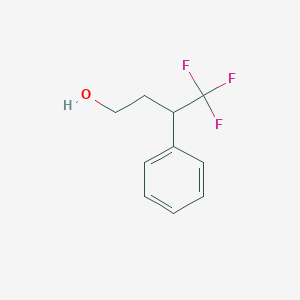
![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)